Mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
Mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
An In-depth Technical Guide to the Proposed Mechanism of Action and Experimental Validation of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
Preamble for the Reader
Given the limited publicly available information on the specific mechanism of action for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile, this guide provides a comprehensive framework for its elucidation. We will leverage data on structurally related thiazole derivatives to propose potential mechanisms and detail a robust experimental strategy for their validation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals in navigating the complexities of characterizing a novel small molecule.
Part 1: The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing a sulfur and a nitrogen atom that is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various types of interactions with biological macromolecules. Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]
The diverse biological activities of thiazole derivatives stem from their ability to mimic endogenous structures and interact with a wide array of biological targets.[5] These include enzymes, receptors, and structural proteins. For instance, several FDA-approved drugs, such as Dasatinib (a kinase inhibitor) and Ritonavir (an HIV protease inhibitor), feature a thiazole ring, highlighting its clinical significance.[5]
The structure of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile incorporates several key features that may contribute to its biological activity:
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A 1,3-thiazole core: Provides a rigid scaffold for the presentation of substituents in a defined spatial orientation.
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A 5-phenyl group: Can engage in hydrophobic and pi-stacking interactions with protein targets.
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A 4-carbonitrile group: A potential hydrogen bond acceptor, which is a common feature in many enzyme inhibitors, particularly kinase inhibitors.
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A 2-(methoxymethyl) group: This group can influence solubility and may participate in hydrogen bonding or hydrophobic interactions.
Part 2: Proposed Synthesis of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
Caption: A proposed synthetic workflow for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.
Part 3: Postulated Mechanisms of Action
Based on the activities of structurally related thiazole-containing molecules, we can postulate several potential mechanisms of action for 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.
Hypothesis 1: Protein Kinase Inhibition
A significant number of thiazole derivatives have been identified as potent inhibitors of protein kinases.[9] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The carbonitrile moiety of the target compound is a key feature, as it can act as a hydrogen bond acceptor, a common interaction motif with the hinge region of the ATP-binding pocket of many kinases.
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Potential Kinase Targets:
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated anti-cancer strategy.[9]
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Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, its inhibition can block tumor cell proliferation.[10]
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Other oncogenic kinases: A broader kinase panel screen would be necessary to identify other potential targets.
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Hypothesis 2: Inhibition of Tubulin Polymerization
Certain complex thiazole-containing molecules have been shown to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
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Mechanism: Disruption of microtubule function leads to arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). This is the mechanism of action for several successful anticancer drugs, such as paclitaxel and the vinca alkaloids.
Hypothesis 3: Cyclooxygenase (COX) Inhibition
The thiazole scaffold is also present in compounds with anti-inflammatory properties, which can be attributed to the inhibition of cyclooxygenase (COX) enzymes.[11]
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Mechanism: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-1 and/or COX-2 would reduce prostaglandin production, leading to an anti-inflammatory effect.
Part 4: A Step-by-Step Guide to Experimental Validation
A systematic and multi-faceted experimental approach is required to elucidate the mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.
Phase 1: Initial Target Identification and Validation
The initial phase focuses on broad screening to identify the general biological activity and potential molecular targets.
Experimental Protocol: Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile (e.g., from 0.01 to 100 µM) for 72 hours.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Experimental Protocol: Kinase Panel Screening
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Assay Principle: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.
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Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
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Data Interpretation: Identify "hits" as kinases that show a significant reduction in activity (e.g., >50% inhibition) in the presence of the compound.
Experimental Protocol: Tubulin Polymerization Assay
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Assay Principle: Use a commercially available fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules.
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Procedure:
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Reconstitute purified tubulin in a polymerization buffer.
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Add the test compound at various concentrations.
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Initiate polymerization by adding GTP and incubating at 37°C.
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Monitor the fluorescence over time using a fluorescence plate reader.
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Data Analysis: Compare the polymerization curves in the presence of the compound to a positive control (e.g., paclitaxel) and a negative control (DMSO).
Phase 2: Elucidation of the Molecular Mechanism
Once a primary biological activity is identified, the next phase involves a deeper investigation into the molecular mechanism.
Workflow for Kinase Inhibitor Validation
Caption: Experimental workflow for validating a kinase inhibitor.
Workflow for Tubulin Polymerization Inhibitor Validation
Caption: Experimental workflow for validating a tubulin polymerization inhibitor.
Phase 3: Structural Biology and Binding Studies
To gain a detailed understanding of the compound-target interaction, structural and biophysical studies are essential.[12]
Experimental Protocol: Surface Plasmon Resonance (SPR)
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Principle: SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.
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Procedure:
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Immobilize the purified target protein onto a sensor chip.
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Flow a series of concentrations of the compound over the chip.
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Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
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Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.
Part 5: Data Interpretation and Future Directions
The collective data from these experiments will provide a comprehensive picture of the mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile.
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If the compound is a kinase inhibitor: The IC50 values, Western blot data, and CETSA results will confirm its potency and target engagement in a cellular context. Future work would involve lead optimization to improve potency and selectivity, followed by in vivo efficacy studies in relevant animal models.
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If the compound is a tubulin polymerization inhibitor: The immunofluorescence, cell cycle, and apoptosis data will confirm this mechanism. Subsequent studies would focus on evaluating its in vivo anti-tumor activity and potential for development as a chemotherapeutic agent.
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If the compound is a COX inhibitor: The in vitro and cellular assay data will establish its anti-inflammatory potential. Further development would involve assessing its efficacy in animal models of inflammation and evaluating its gastrointestinal safety profile.
Regardless of the specific mechanism, a thorough understanding is crucial for guiding the subsequent stages of drug discovery and development, including medicinal chemistry efforts to optimize the compound's properties and the design of appropriate preclinical and clinical studies.
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